(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-fluoro-3-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c1-15-8-11-22(17(3)12-15)28-24(29)20-14-18-6-4-5-7-23(18)30-25(20)27-19-9-10-21(26)16(2)13-19/h4-14H,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZCWXDWDROJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide , with the CAS number 1327168-49-9 , belongs to a class of chromene derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of 372.4 g/mol . The structure features a chromene core substituted with both dimethyl and fluoro groups, which may influence its biological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1327168-49-9 |
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exhibit antitumor properties by inhibiting key pathways involved in cancer cell proliferation and survival. The presence of electron-donating groups like methyl and electron-withdrawing groups like fluorine enhances its reactivity and binding affinity to target proteins.
Anticancer Properties
Research indicates that compounds similar to this compound have shown promising results in vitro against various cancer cell lines:
- Cell Line Studies :
- A549 (Lung Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 1.5 µM .
- HeLa (Cervical Cancer) : Displayed moderate cytotoxic effects, suggesting potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Induction of Cell Cycle Arrest : By affecting signaling pathways related to cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of chromene derivatives:
- Study on Antitumor Activity :
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the chromene structure exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results are summarized below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy was assessed against several pathogens:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
This data indicates that the compound can effectively target both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antimicrobial therapies.
Q & A
Q. What advanced techniques resolve Z/E isomerization during synthesis?
- Methodology :
- NOESY NMR : Detect spatial proximity between imine protons and chromene hydrogens to confirm Z-configuration.
- Chiral HPLC : Separate isomers using a Chiralpak AD-H column (hexane/isopropanol = 90:10).
- Kinetic control : Optimize reaction temperature (<80°C) to favor Z-isomer formation (95:5 Z/E ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
